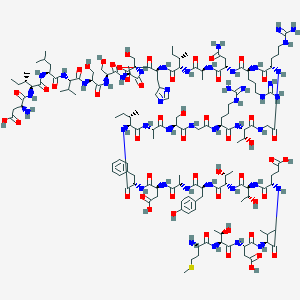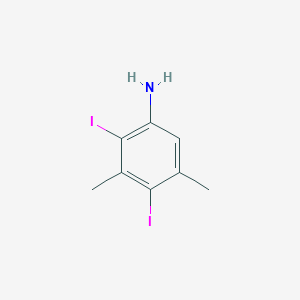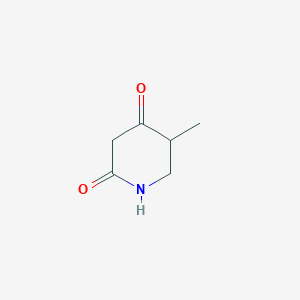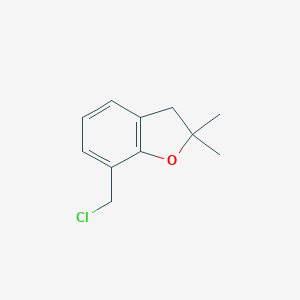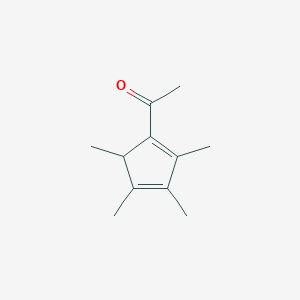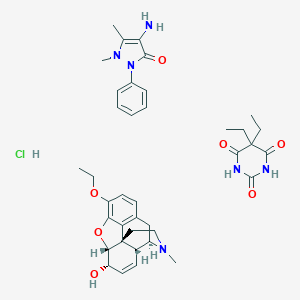
Aminopyrine mixture with Barbital and Ethylmorphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aminopyrine mixture with Barbital and Ethylmorphine is a combination of three drugs that has been used in scientific research for many years. This mixture is commonly used in laboratory experiments to study the biochemical and physiological effects of drugs on the body. The purpose of
作用機序
The mechanism of action of Aminopyrine mixture with Barbital and Ethylmorphine is not fully understood. However, it is known that Aminopyrine is a non-narcotic analgesic that inhibits the production of prostaglandins, which are involved in pain and inflammation. Barbital is a barbiturate that acts as a sedative and hypnotic. Ethylmorphine is an opioid analgesic that acts on the central nervous system to relieve pain. The combination of these three drugs is thought to enhance their individual effects.
Biochemical and Physiological Effects
Aminopyrine mixture with Barbital and Ethylmorphine has a number of biochemical and physiological effects. It has been shown to have analgesic, sedative, and hypnotic effects. It has also been shown to have anti-inflammatory effects. This mixture has been used to study the effects of drugs on the liver, kidney, and other organs. It has also been used to study the metabolism of drugs in the body.
実験室実験の利点と制限
One advantage of using Aminopyrine mixture with Barbital and Ethylmorphine in lab experiments is that it is a well-established mixture that has been used in scientific research for many years. It is also relatively inexpensive and easy to obtain. However, there are some limitations to using this mixture in lab experiments. For example, it may not be appropriate for all types of experiments, and it may not be effective in all situations. Additionally, the effects of this mixture may vary depending on the individual being studied.
将来の方向性
There are many potential future directions for research involving Aminopyrine mixture with Barbital and Ethylmorphine. One possible area of research is the development of new drugs that are more effective and have fewer side effects than the current drugs used in this mixture. Another possible area of research is the development of new methods for studying the effects of drugs on the body, such as using advanced imaging techniques or computer simulations. Additionally, there may be opportunities to use this mixture in combination with other drugs or therapies to enhance their effects. Overall, there is still much to be learned about the biochemical and physiological effects of Aminopyrine mixture with Barbital and Ethylmorphine, and there are many potential avenues for future research.
合成法
The synthesis of Aminopyrine mixture with Barbital and Ethylmorphine involves the combination of three different drugs: Aminopyrine, Barbital, and Ethylmorphine. Aminopyrine is synthesized by the reaction of 4-aminophenazone with acetic anhydride, while Barbital is synthesized by the reaction of urea with diethyl malonate. Ethylmorphine is synthesized by the reaction of morphine with ethyl iodide. These three drugs are combined in specific proportions to create the Aminopyrine mixture with Barbital and Ethylmorphine.
科学的研究の応用
Aminopyrine mixture with Barbital and Ethylmorphine has been used in scientific research for many years. This mixture is commonly used in laboratory experiments to study the effects of drugs on the body. It is used to study the pharmacokinetics and pharmacodynamics of drugs, as well as their biochemical and physiological effects. This mixture has been used to study the effects of drugs on the liver, kidney, and other organs. It has also been used to study the metabolism of drugs in the body.
特性
CAS番号 |
122114-16-3 |
|---|---|
製品名 |
Aminopyrine mixture with Barbital and Ethylmorphine |
分子式 |
C38H49ClN6O7 |
分子量 |
737.3 g/mol |
IUPAC名 |
(4R,4aR,7S,7aR,12bS)-9-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;4-amino-1,5-dimethyl-2-phenylpyrazol-3-one;5,5-diethyl-1,3-diazinane-2,4,6-trione;hydrochloride |
InChI |
InChI=1S/C19H23NO3.C11H13N3O.C8H12N2O3.ClH/c1-3-22-15-7-4-11-10-13-12-5-6-14(21)18-19(12,8-9-20(13)2)16(11)17(15)23-18;1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9;1-3-8(4-2)5(11)9-7(13)10-6(8)12;/h4-7,12-14,18,21H,3,8-10H2,1-2H3;3-7H,12H2,1-2H3;3-4H2,1-2H3,(H2,9,10,11,12,13);1H/t12-,13+,14-,18-,19-;;;/m0.../s1 |
InChIキー |
FDBJOJMJXVZQEH-VSYPDCRNSA-N |
異性体SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC.CCOC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N.Cl |
SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC.CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N.Cl |
正規SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC.CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N.Cl |
その他のCAS番号 |
122114-16-3 |
同義語 |
Veralgin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI)](/img/structure/B55956.png)

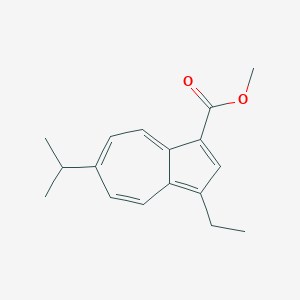

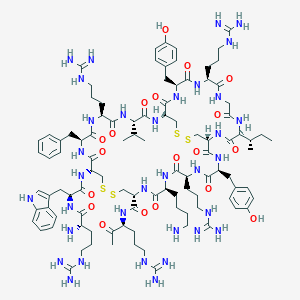


![2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid](/img/structure/B55978.png)
